ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate
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Overview
Description
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate is a complex organic compound with a unique structure that includes a brominated phenoxy group, a nitro-oxazole moiety, and an ethyl acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate typically involves multiple steps:
Bromination: The starting material, 4-bromo-2-hydroxyacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid.
Oxazole Formation: The brominated intermediate is then reacted with 3-methyl-4-nitro-1,2-oxazole in the presence of a base such as potassium carbonate to form the oxazole moiety.
Ethenylation: The resulting compound undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Esterification: Finally, the phenoxy group is esterified with ethyl bromoacetate in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride, DMF (dimethylformamide).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro-oxazole moiety is particularly important for its biological activity, as it can undergo redox reactions and form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate can be compared with other similar compounds, such as:
Ethyl {4-chloro-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate: Similar structure but with an amino group instead of a nitro group, which may affect its redox properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
properties
Molecular Formula |
C16H15BrN2O6 |
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Molecular Weight |
411.20 g/mol |
IUPAC Name |
ethyl 2-[4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate |
InChI |
InChI=1S/C16H15BrN2O6/c1-3-23-15(20)9-24-13-7-5-12(17)8-11(13)4-6-14-16(19(21)22)10(2)18-25-14/h4-8H,3,9H2,1-2H3/b6-4+ |
InChI Key |
YFHOJYKFOLCZLG-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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